Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)
Description
The compound Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9CI) is a hydrazinecarboxylate ester featuring a methylene-linked substituted pyridine moiety. Its structure integrates:
- A hydrazinecarboxylic acid methyl ester backbone.
- A 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl substituent attached via a methylene bridge.
This hybrid structure combines the reactivity of hydrazine derivatives with the electronic and steric effects of a hydroxylated pyridine ring.
Properties
Molecular Formula |
C10H13N3O4 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
methyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate |
InChI |
InChI=1S/C10H13N3O4/c1-6-9(15)8(7(5-14)3-11-6)4-12-13-10(16)17-2/h3-4,14-15H,5H2,1-2H3,(H,13,16)/b12-4+ |
InChI Key |
HFPNSYQQJRAWCA-UUILKARUSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)OC)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)OC)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves:
- Preparation of 3-hydroxy-pyridine-2-carboxylic acid methyl ester as a key intermediate.
- Introduction of hydrazinecarboxylic acid functionality via condensation or substitution reactions.
- Control of reaction parameters such as temperature, pH, and solvent to optimize yield and purity.
Synthesis of 3-Hydroxy-Pyridine-2-Carboxylic Acid Methyl Ester Intermediate
This intermediate is crucial as the pyridine moiety is the backbone of the target compound.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-Hydroxypicolinic acid (10 g, 72 mmol) in methanol (150 mL) | Add concentrated sulfuric acid dropwise at 0 °C | Controlled acid-catalyzed esterification |
| 2 | Reflux for 6 hours | Promotes methyl ester formation | High yield (approx. 99%) |
| 3 | Concentrate under reduced pressure | Remove methanol and acid | pH adjusted to 8.5 with saturated NaHCO3 |
| 4 | Extract with ethyl acetate, wash with brine, dry over MgSO4 | Purification steps | White solid product obtained |
- Melting point: 74 °C
- 1H NMR (CDCl3): signals consistent with methyl ester and pyridine ring protons
- Mass spectrometry (ESI+): m/z 154 [M+H]+
This method is adapted from a reliable synthetic protocol for methyl 3-hydroxypicolinate.
Alternative Synthetic Route via Pyridoxal Derivatives
A patented method describes the preparation of related pyridine derivatives involving:
- Use of pyridoxal or pyridoxal oxime oxidation mixtures.
- Reaction with homocysteine thiolactone salts in alkaline aqueous solution (30–40 °C) under inert atmosphere.
- Maintaining pH around 4–5 during reaction.
- Isolation by crystallization under weakly acidic conditions.
This route yields compounds structurally related to the target hydrazinecarboxylic acid derivative, and the methodology may be adapted for the synthesis of the methyl ester derivative with hydrazine functionality.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of hydrazine, ester, and pyridine functional groups.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Melting Point Determination: Assesses compound purity.
- Chromatographic Techniques (e.g., TLC, HPLC): Monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Hydrazinecarboxylic acid derivatives serve as versatile intermediates in organic synthesis. They can undergo various reactions such as:
- Condensation Reactions: Used to form more complex organic molecules.
- Substitution Reactions: Involving the replacement of functional groups to create derivatives with desired properties.
Case Study:
In a study by Kumar et al. (2020), hydrazine derivatives were utilized to synthesize novel pyridine-based compounds with enhanced biological activity, demonstrating the utility of hydrazinecarboxylic acid in drug development.
Biological Applications
The compound has been investigated for its biological properties, particularly in the field of medicinal chemistry. Its structure suggests potential activity against various biological targets.
- Antimicrobial Activity: Studies have shown that derivatives of hydrazinecarboxylic acid exhibit significant antimicrobial properties.
Data Table: Antimicrobial Activity of Hydrazine Derivatives
| Compound | Activity Against | Method Used | Reference |
|---|---|---|---|
| Compound A | E. coli | Disc diffusion | Kumar et al., 2020 |
| Compound B | S. aureus | MIC determination | Singh et al., 2021 |
Pharmaceutical Applications
While not directly used as a therapeutic agent, hydrazinecarboxylic acid derivatives are valuable in the pharmaceutical industry for:
- Drug Design: Serving as scaffolds for the development of new drugs targeting specific diseases.
- Intermediate Production: Used in the synthesis of various pharmaceuticals.
Case Study:
Zhou et al. (2018) reported a novel synthetic route for producing pymetrozine using hydrazinecarboxylic acid as a key intermediate, highlighting its importance in agrochemical applications.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- The target compound’s pyridine substituent is unique in its combination of hydroxyl, hydroxymethyl, and methyl groups, enhancing hydrophilicity compared to simpler pyridine derivatives .
- Unlike hydrazinecarboxamides (e.g., ), the methyl ester group in the target compound increases electrophilicity, making it more reactive toward hydrolysis.
Reactivity Trends :
Physicochemical Properties
Biological Activity
Hydrazinecarboxylic acid derivatives, particularly those containing hydrazone functional groups, have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the biological activity of the specific compound Hydrazinecarboxylic acid, [[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-, methyl ester (9ci) , synthesizing findings from various studies to provide a comprehensive overview.
Overview of Hydrazone Derivatives
Hydrazones are characterized by the presence of a C=N bond formed between hydrazine and carbonyl compounds. This structural feature endows them with unique chemical properties and biological activities. Research indicates that hydrazones exhibit a wide range of activities, including:
- Antimicrobial
- Anticonvulsant
- Analgesic
- Anti-inflammatory
- Anticancer
These activities stem from their ability to interact with various biological targets, making them valuable in drug development .
Antimicrobial Activity
Studies have shown that hydrazone derivatives possess significant antimicrobial properties. For instance, compounds similar to hydrazinecarboxylic acid have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Properties
Research indicates that hydrazone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation. Specific studies have highlighted the potential of these compounds in targeting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Anti-inflammatory Effects
Hydrazone derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives revealed that modifications at the pyridine ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify efficacy .
- Anticancer Activity : Another investigation focused on a specific hydrazone derivative, which showed promising results in inhibiting the growth of human lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis via mitochondrial pathways .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for preparing this compound and its intermediates?
The compound can be synthesized via multi-step reactions involving condensation, esterification, and purification. For example:
- Step A : React methyl 3-formyl-4-nitrobenzoate with 3-aminopyridine in ethanol under reflux to form intermediates like 4-nitro-[(3-pyridinylimino)methyl]benzoic acid methyl ester .
- Step B : Purify intermediates using silica gel chromatography (eluting with ethyl acetate/hexanes) .
- Esterification : Use methanol and catalytic sulfuric acid to esterify carboxyl groups, as demonstrated in pyrrolidinone derivative syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. How can researchers determine the crystal structure of this compound?
- Use SHELX software (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. Key steps include:
Advanced Research Questions
Q. How can contradictions in spectral or physical data from different synthesis protocols be resolved?
- Case Study : Conflicting melting points or NMR shifts may arise from impurities or polymorphic forms.
Q. What strategies optimize derivatization for enhancing bioactivity or stability?
- Hydrazide Condensation : React hydrazinecarboxylic acid derivatives with aromatic aldehydes/ketones to form hydrazones, which can improve pharmacological properties .
- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to pyridinyl rings to modulate electronic effects and stability .
Q. How can reaction mechanisms for key synthetic steps (e.g., esterification, condensation) be experimentally validated?
- Kinetic Studies : Monitor esterification progress via FT-IR to track carbonyl group conversion .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) in NMR to identify proton exchange in hydrazone formation .
- Computational Modeling : Apply DFT calculations to predict transition states for condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
